Cas no 2138240-40-9 (1-(azepan-2-yl)methyl-3-tert-butylurea)
1-(azepan-2-yl)methyl-3-tert-butylurea Chemical and Physical Properties
Names and Identifiers
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- 2138240-40-9
- 1-[(azepan-2-yl)methyl]-3-tert-butylurea
- EN300-840286
- 1-(azepan-2-yl)methyl-3-tert-butylurea
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- Inchi: 1S/C12H25N3O/c1-12(2,3)15-11(16)14-9-10-7-5-4-6-8-13-10/h10,13H,4-9H2,1-3H3,(H2,14,15,16)
- InChI Key: YFFTWVXMZVEEEU-UHFFFAOYSA-N
- SMILES: O=C(NC(C)(C)C)NCC1CCCCCN1
Computed Properties
- Exact Mass: 227.199762429g/mol
- Monoisotopic Mass: 227.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 53.2Ų
1-(azepan-2-yl)methyl-3-tert-butylurea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840286-0.05g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 0.05g |
$707.0 | 2025-02-21 | |
| Enamine | EN300-840286-0.1g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 0.1g |
$741.0 | 2025-02-21 | |
| Enamine | EN300-840286-0.25g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 0.25g |
$774.0 | 2025-02-21 | |
| Enamine | EN300-840286-0.5g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 0.5g |
$809.0 | 2025-02-21 | |
| Enamine | EN300-840286-1.0g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 1.0g |
$842.0 | 2025-02-21 | |
| Enamine | EN300-840286-2.5g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 2.5g |
$1650.0 | 2025-02-21 | |
| Enamine | EN300-840286-5.0g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 5.0g |
$2443.0 | 2025-02-21 | |
| Enamine | EN300-840286-10.0g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 95.0% | 10.0g |
$3622.0 | 2025-02-21 | |
| Enamine | EN300-840286-1g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 1g |
$842.0 | 2023-09-02 | ||
| Enamine | EN300-840286-5g |
1-[(azepan-2-yl)methyl]-3-tert-butylurea |
2138240-40-9 | 5g |
$2443.0 | 2023-09-02 |
1-(azepan-2-yl)methyl-3-tert-butylurea Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(azepan-2-yl)methyl-3-tert-butylurea
Introduction to 1-(azepan-2-yl)methyl-3-tert-butylurea (CAS No. 2138240-40-9)
1-(azepan-2-yl)methyl-3-tert-butylurea, identified by the Chemical Abstracts Service Number (CAS No.) 2138240-40-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a azepan-2-yl moiety linked to a methyl group and a tert-butylurea moiety, has garnered attention due to its structural complexity and potential biological activities. The azepan-2-yl ring, a seven-membered saturated heterocycle, is known for its ability to enhance bioavailability and metabolic stability, making it a popular scaffold in drug design. The tert-butylurea component introduces a polar urea functional group, which can modulate interactions with biological targets, particularly enzymes and receptors.
The synthesis of 1-(azepan-2-yl)methyl-3-tert-butylurea involves multi-step organic transformations, including nucleophilic substitution reactions and protection-deprotection strategies to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process. The compound’s purity is critical for subsequent biological evaluations, necessitating rigorous purification techniques like column chromatography or recrystallization.
In recent years, the exploration of urea derivatives as pharmacophores has expanded significantly. The tert-butylurea moiety, in particular, has been identified as a key structural element in several lead compounds that exhibit potent activity against various therapeutic targets. For instance, modifications of the urea group have been shown to influence binding affinity and selectivity in kinases and proteases. The azepan-2-yl substituent further enhances these properties by providing a flexible conformational space that can adapt to binding pockets in biological macromolecules.
Current research in medicinal chemistry highlights the importance of scaffold hopping—exploring diverse molecular architectures—to overcome resistance mechanisms and improve therapeutic efficacy. 1-(azepan-2-yl)methyl-3-tert-butylurea represents an excellent example of such an approach. Its unique combination of structural features makes it a promising candidate for further investigation in drug discovery programs targeting neurological disorders, inflammatory diseases, and cancer.
Biological evaluation of 1-(azepan-2-yl)methyl-3-tert-butylurea has revealed intriguing properties that warrant deeper exploration. Preclinical studies indicate that this compound exhibits moderate potency in inhibiting certain enzyme targets while maintaining good selectivity over off-target proteins. The azepan-2-yl ring’s contribution to metabolic stability has been particularly noted, suggesting potential for oral administration in future drug candidates.
The pharmaceutical industry has increasingly adopted structure-based drug design (SBDD) methodologies to rationalize lead optimization. Computational modeling techniques, such as molecular dynamics simulations and docking studies, have been instrumental in understanding the interactions between 1-(azepan-2-yl)methyl-3-tert-butylurea and its biological targets. These studies have provided valuable insights into the compound’s binding mode and have guided modifications to enhance its pharmacokinetic profile.
One notable application of derivatives similar to 1-(azepan-2-yl)methyl-3-tert-butylurea is in the treatment of central nervous system (CNS) disorders. The lipophilicity imparted by the azepan-2-yl moiety facilitates blood-brain barrier penetration, a critical factor for CNS drugs. Additionally, the urea group’s ability to form hydrogen bonds with polar residues in protein targets enhances binding affinity. These characteristics make this class of compounds attractive for developing novel therapeutics against neurodegenerative diseases like Alzheimer’s and Parkinson’s.
The development of novel synthetic routes for complex molecules like 1-(azepan-2-yl)methyl-3-tert-butylurea continues to be an area of active research. Green chemistry principles have been increasingly integrated into synthetic protocols to minimize environmental impact while maintaining high yields and purity standards. Catalytic methods that employ recyclable ligands or renewable solvents are being explored as sustainable alternatives to traditional organic synthesis.
Evaluation of the pharmacokinetic properties of 1-(azepan-2-ylmethyl)-3-*tert*-butylurea* has revealed promising results regarding its absorption, distribution, metabolism, excretion (ADME) profile. In vitro studies indicate moderate solubility in aqueous media but good solubility in lipophilic solvents suitable for formulation development. Preliminary toxicology assessments have shown low acute toxicity at tested doses, supporting further development efforts.
The integration of artificial intelligence (AI) tools into drug discovery pipelines has accelerated the identification of novel molecular entities like 1-(azepan-ylmethyl)-3-*tert*-butylurea*. Machine learning models trained on large datasets can predict biological activity with high accuracy, enabling researchers to prioritize compounds for experimental validation efficiently. This synergy between computational chemistry and experimental biology is revolutionizing how new drugs are discovered and developed.
Future directions for research on this compound include exploring its mechanism of action through structural biology techniques such as X-ray crystallography or cryo-electron microscopy (CryoEM). Understanding how it interacts with its target proteins at an atomic level will provide critical insights into optimizing its potency and selectivity further.
In conclusion,1-(azepan-ylmethyl)-3-*tert*-butylurea* represents a compelling example of how structural innovation can yield biologically active molecules with potential therapeutic value.* Its unique combination of features—such as the *azepan*-ring moiety,*methyl* linkage,*and tert*-butylurea functional group—makes it an exciting candidate for further exploration.* Advances in synthetic chemistry,*computational modeling,*and biological evaluation continue*to enhance our ability*to develop novel therapeutics effectively.* As research progresses,*this compound*and its derivatives*are likely*to play an important role*in addressing unmet medical needs across multiple disease areas.*
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